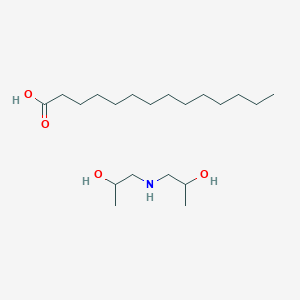
Bis(2-hydroxypropyl)ammonium myristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxypropyl)ammonium myristate is a chemical compound with the molecular formula C20H43NO4 and a molecular weight of 361.55972 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxypropyl)ammonium myristate typically involves the reaction of myristic acid (tetradecanoic acid) with 1,1-iminobis(2-propanol). The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hydroxypropyl)ammonium myristate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Bis(2-hydroxypropyl)ammonium myristate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: The compound is used in biological studies to investigate its effects on cellular processes.
Mécanisme D'action
The mechanism of action of Bis(2-hydroxypropyl)ammonium myristate involves its interaction with molecular targets and pathways within biological systems. The compound’s quaternary ammonium moiety allows it to interact with negatively charged cell membranes, leading to disruption of membrane integrity and subsequent cellular effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl myristate: Used as a skin moisturizer and penetration enhancer.
Cetyl myristate: Used in cosmetics and personal care products.
Stearyl myristate: Used as an emollient and thickening agent in various formulations.
Uniqueness
Bis(2-hydroxypropyl)ammonium myristate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its dual functionality as both a surfactant and a biologically active compound makes it valuable in diverse applications .
Propriétés
Numéro CAS |
83270-36-4 |
|---|---|
Formule moléculaire |
C14H28O2.C6H15NO2 C20H43NO4 |
Poids moléculaire |
361.6 g/mol |
Nom IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;tetradecanoic acid |
InChI |
InChI=1S/C14H28O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;1-5(8)3-7-4-6(2)9/h2-13H2,1H3,(H,15,16);5-9H,3-4H2,1-2H3 |
Clé InChI |
WPHZDLROOHEOOY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


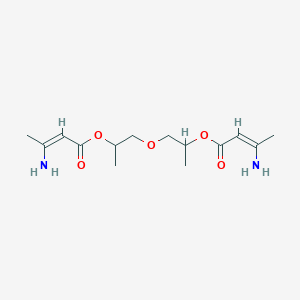

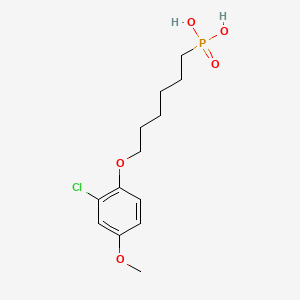
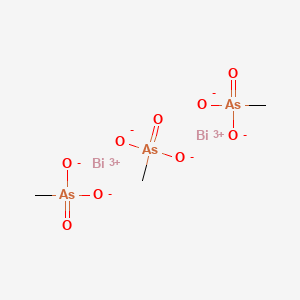
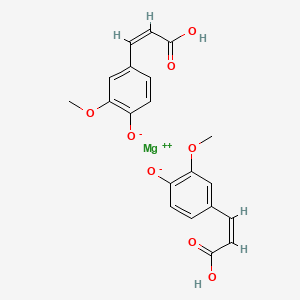
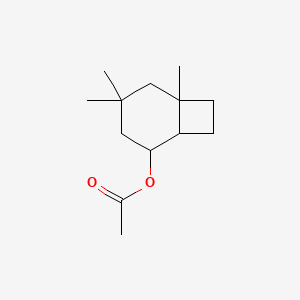



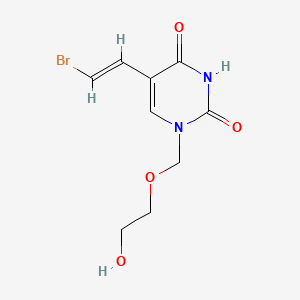
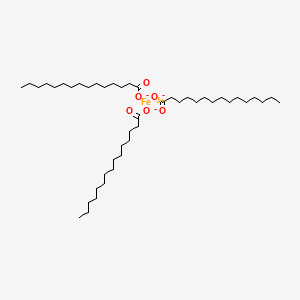
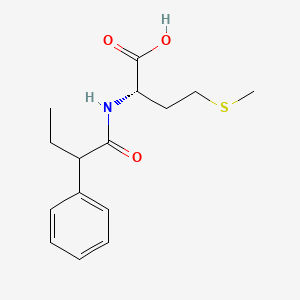
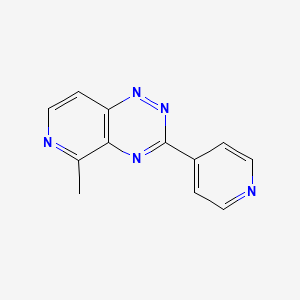
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
